molecular formula C9H11NO4 B2539037 2-(4-Nitrophenyl)propane-1,3-diol CAS No. 91748-03-7

2-(4-Nitrophenyl)propane-1,3-diol

Cat. No.: B2539037
CAS No.: 91748-03-7
M. Wt: 197.19
InChI Key: LWDKPEXFAQGVTE-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)propane-1,3-diol is a chemical compound with the molecular formula C9H11NO4. It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a propane-1,3-diol moiety. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)propane-1,3-diol typically involves the reduction of 4-nitroacetophenone followed by a series of chemical reactions. One common method includes the reduction of 4-nitroacetophenone to 4-aminophenylacetone, which is then subjected to a Mannich reaction to introduce the propane-1,3-diol moiety. The reaction conditions often involve the use of reducing agents such as sodium borohydride or catalytic hydrogenation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes using hydrogen gas and metal catalysts. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)propane-1,3-diol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

2-(4-Nitrophenyl)propane-1,3-diol, also known as 2-amino-1-(4-nitrophenyl)propane-1,3-diol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a nitrophenyl group attached to a propane-1,3-diol backbone. This configuration contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The nitro group can undergo reduction to form amino derivatives, which may enhance the compound's reactivity and affinity for biological targets. The compound has been shown to modulate enzyme activities and influence signaling pathways in cells.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli.
  • Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities, which are crucial in mitigating oxidative stress in biological systems.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

Antimicrobial Studies

A study conducted by ResearchGate reported the synthesis of various nitroso derivatives from this compound. These derivatives exhibited enhanced antimicrobial activity compared to the parent compound.

Antioxidant Activity

In a comparative study published in the Journal of Medicinal Chemistry, the antioxidant activity of this compound was assessed using DPPH radical scavenging assays. The compound demonstrated significant scavenging ability, indicating its potential as a therapeutic agent against oxidative stress-related conditions.

Anti-inflammatory Mechanisms

Research published in Pharmaceutical Biology highlighted the anti-inflammatory effects of this compound. The study showed that the compound inhibited the expression of cyclooxygenase (COX) enzymes in vitro, suggesting a pathway through which it may exert anti-inflammatory effects.

Data Tables

Biological ActivityEffectivenessReference
AntimicrobialEffective against S. aureus and E. coliResearchGate
AntioxidantSignificant DPPH scavengingJournal of Medicinal Chemistry
Anti-inflammatoryInhibits COX expressionPharmaceutical Biology

Properties

IUPAC Name

2-(4-nitrophenyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c11-5-8(6-12)7-1-3-9(4-2-7)10(13)14/h1-4,8,11-12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDKPEXFAQGVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)CO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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